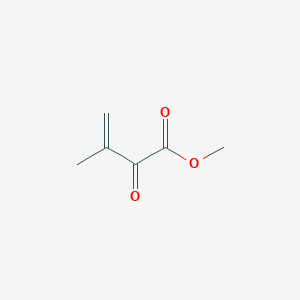

Methyl 3-methyl-2-oxobut-3-enoate

Description

Contextualization within α,β-Unsaturated Keto Ester Chemistry

Methyl 3-methyl-2-oxobut-3-enoate belongs to the important class of α,β-unsaturated keto esters. These compounds are characterized by the presence of a carbon-carbon double bond conjugated with both a keto and an ester functional group. This arrangement results in a highly electrophilic system, with two potential sites for nucleophilic attack: the carbonyl carbon of the ketone and the β-carbon of the unsaturated system (in a conjugate or Michael-type addition). masterorganicchemistry.combyjus.com The presence of both functionalities in a compact and well-defined manner makes α,β-unsaturated keto esters powerful tools in the hands of organic chemists. They serve as versatile precursors for a wide array of more complex molecules through various transformations such as cycloadditions, conjugate additions, and reductions.

Strategic Importance as a Building Block in Complex Molecule Construction

The strategic importance of this compound lies in its ability to act as a linchpin in the assembly of complex molecular frameworks. Its multiple reactive sites allow for the sequential or tandem introduction of new functional groups and the formation of multiple carbon-carbon bonds in a controlled manner.

One of the most significant applications of compounds of this class is in Diels-Alder reactions . medchemexpress.commasterorganicchemistry.com Acting as a dienophile, the electron-deficient double bond of this compound can react with a conjugated diene to form a six-membered ring, a common motif in many natural products and pharmaceuticals. researchgate.netdtu.dk The substitution pattern on the diene and the dienophile can influence the stereochemical outcome of the reaction, providing a pathway to stereochemically rich cyclic systems. nih.gov

Furthermore, its susceptibility to Michael additions makes it a valuable tool for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position. nih.govyoutube.com A wide range of nucleophiles, including enolates, amines, and thiols, can add to the β-carbon, leading to the formation of 1,5-dicarbonyl compounds and other valuable intermediates. byjus.com This reactivity is fundamental in the construction of acyclic and cyclic systems with controlled stereochemistry.

While specific examples of the total synthesis of complex molecules using this compound are not extensively documented in readily available literature, the analogous compound, ethyl 3-methyl-2-oxobut-3-enoate, has been synthesized, pointing to the accessibility of this class of compounds. chemicalbook.com The synthesis of ethyl 3-methyl-2-oxobut-3-enoate was achieved through the reaction of isopropenylmagnesium bromide with diethyl oxalate (B1200264), a method that can, in principle, be adapted for the synthesis of the methyl ester. chemicalbook.com

Fundamental Reactivity Principles Derived from Electronic and Structural Characteristics

The reactivity of this compound is a direct consequence of its electronic and structural features. The molecule possesses a planar, conjugated π-system encompassing the C=C double bond and the two carbonyl groups. This extended conjugation leads to a delocalization of electron density, rendering the β-carbon electron-deficient and thus highly susceptible to nucleophilic attack.

The presence of the methyl group at the 3-position influences the reactivity in several ways. Sterically, it can direct the approach of incoming reagents. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the electrophilicity of the conjugated system compared to its unsubstituted counterpart, methyl 2-oxobut-3-enoate.

The two carbonyl groups exhibit different reactivities. The ketone carbonyl is generally more electrophilic than the ester carbonyl and is more prone to nucleophilic attack. This difference in reactivity can be exploited to achieve selective transformations at one of the two carbonyl sites.

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound | Ethyl 3-methyl-2-oxobut-3-enoate | Methyl 3-methyl-2-butenoate |

| CAS Number | 55674-16-3 epa.gov | 50331-71-0 chemicalbook.com | 924-50-5 sigmaaldrich.com |

| Molecular Formula | C6H8O3 | C7H10O3 | C6H10O2 |

| Molecular Weight | 128.13 g/mol | 142.15 g/mol chemicalbook.com | 114.14 g/mol sigmaaldrich.com |

| Boiling Point | Not available | Not available | 70-75 °C at 60 mmHg sigmaaldrich.com |

| Density | Not available | Not available | 0.873 g/mL at 25 °C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

55674-16-3 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

methyl 3-methyl-2-oxobut-3-enoate |

InChI |

InChI=1S/C6H8O3/c1-4(2)5(7)6(8)9-3/h1H2,2-3H3 |

InChI Key |

NXNDBAPKZIRKIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Methyl 2 Oxobut 3 Enoate

Esterification-Based Approaches

Esterification presents a direct pathway to Methyl 3-methyl-2-oxobut-3-enoate, primarily through the reaction of its corresponding carboxylic acid with methanol (B129727).

Direct Esterification of 3-methyl-4-oxobut-2-enoic Acid

The direct esterification of 3-methyl-4-oxobut-2-enoic acid is a fundamental method for the synthesis of its methyl ester. This process involves the reaction of the carboxylic acid with methanol, typically in the presence of a catalyst.

Traditional batch processes for the esterification of 3-methyl-4-oxobut-2-enoic acid often employ strong mineral acids, such as sulfuric acid, as catalysts. The reaction is typically carried out by refluxing the carboxylic acid with an excess of methanol to drive the equilibrium towards the formation of the ester. While effective, these methods can present challenges related to catalyst separation and potential side reactions.

To overcome the limitations of batch processes, ion-exchange resins (IERs) have emerged as effective solid acid catalysts for esterification reactions. researchgate.net These resins, such as Amberlyst-15, offer several advantages, including ease of catalyst recovery, potential for continuous operation, and improved product purity due to higher selectivity. researchgate.net In a continuous flow system, the reactants are passed through a packed bed reactor containing the ion-exchange resin. This setup allows for increased conversion by continuously removing the product and shifting the reaction equilibrium forward. researchgate.net The use of IERs in the synthesis of various esters has been shown to be a viable and efficient alternative to traditional homogeneous catalysis. researchgate.netasianpubs.org

Oxidative Synthesis Routes

An alternative strategy for the preparation of this compound involves the oxidation of a suitable precursor alcohol. This approach offers a different disconnection in the retrosynthetic analysis and can be advantageous depending on the availability of starting materials.

Oxidation of Methyl 2-hydroxybut-3-enoate (Methyl Vinyl Glycolate (B3277807), MVG)

A key precursor for the oxidative synthesis of this compound is Methyl 2-hydroxybut-3-enoate, also known as Methyl Vinyl Glycolate (MVG). dtu.dkdtu.dk The oxidation of the secondary alcohol group in MVG directly yields the target α-keto ester. dtu.dk

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that has proven to be a highly effective and mild oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. orgsyn.orgalfa-chemistry.comlibretexts.org DMP offers several advantages, including neutral reaction conditions, short reaction times, and simplified workup procedures. orgsyn.org

In the context of synthesizing this compound, DMP has been successfully employed to oxidize MVG. dtu.dkdtu.dk The reaction is typically carried out in an inert solvent like dichloromethane. dtu.dk This protocol has been shown to be effective for producing the desired enone, which has been characterized and its stability studied. dtu.dk Research has demonstrated that Methyl 2-oxobut-3-enoate is stable for extended periods at low temperatures (-18 °C) but undergoes slow dimerization at room temperature. dtu.dkdtu.dk

A one-pot procedure has also been developed where MVG is first oxidized with DMP, followed by the in-situ addition of a 1,3-diene to participate in a Diels-Alder reaction, highlighting the reactivity of the newly formed enone. dtu.dkdtu.dk

Table 1: Oxidation of Methyl Vinyl Glycolate (MVG) to Methyl 2-oxobut-3-enoate using Dess-Martin Periodinane (DMP)

| Reactant | Oxidizing Agent | Solvent | Product | Key Findings | Reference |

| Methyl 2-hydroxybut-3-enoate (MVG) | Dess-Martin Periodinane (DMP) | Dichloromethane | This compound | Successful synthesis and characterization of the product. The product is stable for days at -18 °C. | dtu.dk |

Exploration of Alternative Oxidizing Systems

The synthesis of α,β-unsaturated α-keto esters can be achieved through the oxidation of appropriate alcohol precursors. A notable precursor for a related compound, methyl 2-oxobut-3-enoate, is Methyl vinyl glycolate (MVG), a bio-based platform chemical derived from the degradation of carbohydrates. dtu.dkdtu.dk The oxidation of the secondary alcohol in MVG presents a direct route to the target α-keto enoate structure. dtu.dk

Initial investigations into this transformation explored a range of mild oxidizing agents. dtu.dk Research demonstrated that the Dess-Martin periodinane (DMP) is an effective reagent for this purpose. dtu.dkdtu.dk This hypervalent iodine compound is known for its mild reaction conditions and broad applicability in the oxidation of primary and secondary alcohols. The reaction, typically carried out in dichloromethane, successfully converts MVG to methyl 2-oxobut-3-enoate. dtu.dk This specific oxidation has been developed into a formal procedure, highlighting its reliability. dtu.dk The resulting product, methyl 2-oxobut-3-enoate, is noted to be stable for several days at -18 °C. dtu.dkdtu.dk

The success with Dess-Martin periodinane suggests that other modern, mild oxidizing systems could also be applicable. These might include Swern oxidation (using oxalyl chloride and DMSO), or systems based on reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), although the specific application of these to MVG or its derivatives for the synthesis of the title compound is less documented. The choice of oxidant is critical to avoid side reactions, such as polymerization or isomerization, which the product can be prone to. dtu.dk

Oxidative Cleavage of β-Keto Esters

The oxidative cleavage of the C-C bond in β-keto esters provides a direct pathway to α-keto esters. This method is advantageous as it utilizes readily available starting materials.

One approach involves the use of Oxone (potassium peroxymonosulfate) in an aqueous medium. nih.govorganic-chemistry.org A reported method utilized an Oxone/aluminum trichloride (B1173362) (AlCl₃) system for the oxidative cleavage of various β-keto esters and 1,3-diketones. nih.govorganic-chemistry.org The reaction was described as a simple, one-step process that proceeded in an aqueous environment to give α-keto esters in high yields with short reaction times. organic-chemistry.org The proposed mechanism involves the formation of α-hydroxy dicarbonyl compounds, which are then oxidized to tricarbonyl intermediates that rearrange to the final products. organic-chemistry.org However, it is crucial to note that this specific procedure was later retracted by the authors due to a lack of reproducibility when using fresh, uncontaminated aluminum trichloride, suggesting that an unknown impurity may have been the actual promoter of the reaction. organic-chemistry.org

Alternative systems for oxidative C-C bond cleavage have also been developed. One such method employs molecular iodine (I₂) with a base like 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU) for the oxidative esterification of methyl ketones. nsmsi.ir This reaction proceeds via the cleavage of a carbon-carbon bond to yield esters. nsmsi.ir While this specific protocol is for converting methyl ketones to esters, the underlying principle of oxidative C-C cleavage is relevant. The process is believed to initiate with the alpha-iodination of the ketone. nsmsi.ir

The table below summarizes findings for the oxidative cleavage of various β-keto esters to their corresponding α-keto esters using an Oxone-based system, as originally reported.

| Starting Material | Product | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 3-oxo-3-phenylpropanoate | Methyl 2-oxo-2-phenylacetate | 1440 | 98 | |

| tert-Butyl 3-oxopent-4-enoate | tert-Butyl 2-oxobut-3-enoate | 15 | 50 | |

| Ethyl 2-oxocyclopentanecarboxylate | Diethyl 1,5-pentanedioate | 10 | 95 |

Condensation and Related Reactions

Strategies Involving Methyl Pyruvate (B1213749) and Aldehyde Precursors

Condensation reactions represent a fundamental strategy for C-C bond formation in the synthesis of α-keto esters. The homo-aldol condensation of pyruvate, a key metabolite in central carbon metabolism, has been investigated as a route to related dicarboxylic acids. chemrxiv.org Heating methyl pyruvate in a methanolic suspension of sodium carbonate can lead to the formation of the monoester-acid condensation product, 2-methyl-4-oxopent-2-enedioic acid. chemrxiv.org This demonstrates the potential of using methyl pyruvate as a building block, where its enolate attacks another molecule of pyruvate.

More broadly, the condensation of aldehydes with pyruvate esters or their equivalents is a viable strategy. For instance, the synthesis of a related compound, Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate, can be achieved through the condensation of 3-bromobenzaldehyde (B42254) with methyl acetoacetate. smolecule.com This reaction highlights the general principle of using an aldehyde precursor to construct the butenoate backbone. In the context of synthesizing this compound, a plausible, though not explicitly documented, pathway would involve the condensation of methyl pyruvate with propanal, followed by dehydration. Furthermore, methyl pyruvate oxime has been explored as a stable and safe carbonyl synthon, which can undergo reactions with various nucleophiles, indicating its versatility as a precursor in complex syntheses. organic-chemistry.org

Generation from Halogenated Butadienes

Halogenated butadienes are versatile precursors for a wide array of highly functionalized organic molecules. researchgate.net These compounds, particularly polyhalonitrobutadienes, can be synthesized from common solvents and serve as building blocks for complex cyclic and acyclic systems. researchgate.net The presence of halogen and nitro groups provides multiple reaction sites for nucleophilic substitution and other transformations.

While a direct synthesis of this compound from a halogenated butadiene is not prominently described, the general utility of these precursors makes it a conceivable strategy. For example, 2-bromomethyl-1,3-butadiene can be used to synthesize 2-ethoxymethyl-1,3-butadiene via reaction with sodium ethoxide. mdpi.com A hypothetical route to the target compound could involve the reaction of a suitably substituted halogenated butadiene, such as 2-bromo-3-methyl-1,3-butadiene, with a nucleophile that could be later converted into the required keto-ester functionality. This might involve a multi-step sequence, potentially including oxidation and esterification steps. The synthesis of various 2-substituted 1,3-butadienes, including those with silyl (B83357) and amino groups, has been well-documented, showcasing the adaptability of these scaffolds. mdpi.com

Organometallic Approaches in Related Systems

Organometallic reagents are pivotal in modern organic synthesis for their ability to form carbon-carbon bonds with high selectivity. A direct and relevant example is the synthesis of Ethyl 3-methyl-2-oxobut-3-enoate, the ethyl ester analog of the title compound. chemicalbook.com This synthesis is achieved by reacting a Grignard reagent, isopropenylmagnesium bromide, with diethyl oxalate (B1200264) in a mixture of tetrahydrofuran (B95107) and diethyl ether at low temperatures (-70 °C). chemicalbook.com This reaction provides a direct route to the α-keto ester skeleton.

The following table details the specifics of this organometallic approach.

| Organometallic Reagent | Substrate | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| Isopropenylmagnesium bromide | Diethyl oxalate | Tetrahydrofuran/Diethyl ether | -70 | Ethyl 3-methyl-2-oxobut-3-enoate | chemicalbook.com |

This approach highlights the utility of Grignard reagents in attacking ester functionalities to construct ketones. The chemoselectivity of such additions is a well-established principle in organic synthesis. nih.gov Beyond Grignard reagents, other organometallic compounds are also used. For example, indium(III) triflate has been used as a catalyst in the addition of β-keto esters to alkynes. orgsyn.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to create C-C bonds in the synthesis of complex molecules, including functionalized esters. mdpi.com These examples underscore the broad potential of organometallic chemistry in accessing α-keto enoate structures.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Methyl 2 Oxobut 3 Enoate

Nucleophilic Addition Reactions

The presence of two distinct electrophilic centers in Methyl 3-methyl-2-oxobut-3-enoate—the ketone carbonyl carbon (C2) and the β-carbon (C4) of the unsaturated system—governs its behavior in nucleophilic addition reactions. The regiochemical outcome of these reactions is largely determined by the nature of the nucleophile, in accordance with the principles of hard and soft acid and base (HSAB) theory.

In conjugate or 1,4-addition reactions, a nucleophile attacks the β-carbon of the α,β-unsaturated system. This mode of reaction is typical for soft nucleophiles, such as organocuprates, enamines, and thiols. The attack at the C4 position of this compound is facilitated by the ability of the conjugated system to delocalize the resulting negative charge onto the oxygen atom of the carbonyl group, forming a stable enolate intermediate. Subsequent protonation of this enolate yields the 1,4-adduct. The general mechanism for nucleophilic addition to a carbonyl is the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

The adjacent ester group enhances the electrophilicity of the conjugated system, making it a good acceptor for such additions. nih.gov The presence of a methyl group at the C3 position introduces steric hindrance, which can influence the rate and stereochemical outcome of the addition, but the electronic activation provided by the two carbonyl groups generally favors this reaction pathway with appropriate soft nucleophiles.

Direct or 1,2-addition involves the nucleophilic attack on the electrophilic carbon of the ketone carbonyl group (C2). This pathway is generally favored by hard, non-stabilized nucleophiles, such as organolithium reagents and Grignard reagents. youtube.com The reaction proceeds through a tetrahedral alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol.

The rate of 1,2-addition is influenced by electronic and steric factors. organicchemistrytutor.com The ketone in this compound is an α-ketoester, and the adjacent ester group significantly increases the electrophilicity of the C2 carbonyl carbon through inductive effects, making it highly susceptible to direct attack. beilstein-journals.org This increased reactivity makes the selective 1,2-addition in the presence of the conjugated system a challenging but feasible transformation with the correct choice of nucleophile and reaction conditions.

Cycloaddition Chemistry

The electron-deficient carbon-carbon double bond in this compound makes it a potent dienophile for cycloaddition reactions, most notably the Diels-Alder reaction. While specific studies on this compound are not widely documented, its reactivity can be inferred from the closely related and highly reactive compound, Methyl 2-oxobut-3-enoate. dtu.dk

As a highly activated α,β-unsaturated ketoester, this compound is expected to be a reactive dienophile in [4+2] cycloaddition reactions with various 1,3-dienes to form substituted cyclohexene (B86901) derivatives. The reaction is thermally promoted and can be catalyzed by Lewis acids. The related Methyl 2-oxobut-3-enoate has been shown to react with a range of dienes in moderate to good yields. dtu.dk A one-pot procedure involving the oxidation of a precursor followed by the addition of the diene has been successfully developed for this class of compounds. researchgate.net

The table below summarizes the results of Diels-Alder reactions between the related Methyl 2-oxobut-3-enoate and various 1,3-dienes, illustrating the potential reactivity of this class of dienophiles. dtu.dk

| Diene | Product | Yield (%) |

|---|---|---|

| 2,3-Dimethylbuta-1,3-diene | Methyl 2-(3,4-dimethylcyclohex-3-en-1-yl)-2-oxoacetate | 94 |

| 2,3-Dibenzylbuta-1,3-diene | Methyl 2-(3,4-dibenzylcyclohex-3-en-1-yl)-2-oxoacetate | 69 |

| Cyclohexa-1,3-diene | Methyl 2-(bicyclo[2.2.2]oct-5-en-2-yl)-2-oxoacetate | 27 |

| Isoprene | Methyl 2-(4-methylcyclohex-3-en-1-yl)-2-oxoacetate | 65 (para) |

| (E)-Penta-1,3-diene | Methyl 2-(2-methylcyclohex-3-en-1-yl)-2-oxoacetate | 51 (ortho) |

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and this compound is a critical aspect to consider. For dienes substituted at the 1-position (e.g., (E)-penta-1,3-diene), the formation of the "ortho" (1,2-disubstituted) product is generally favored. For dienes substituted at the 2-position (e.g., isoprene), the "para" (1,4-disubstituted) product is typically the major regioisomer. researchgate.net This is governed by the electronic effects of the substituents on the diene and the dienophile.

The stereoselectivity of the reaction concerns the relative orientation of the substituents in the product. The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com Furthermore, the "endo rule" often predicts the major diastereomer in reactions involving cyclic dienes, where the electron-withdrawing groups of the dienophile are oriented towards the developing pi-system of the diene in the transition state. However, the presence of an α-methyl substituent on the dienophile, as in this compound, has been shown in computational studies to favor the formation of the exo product. nih.gov

The high reactivity of α-keto esters like this compound opens up possibilities for their use in tandem reaction sequences, where multiple transformations occur in a single pot. One such possibility is a tandem Diels-Alder/1,3-dipolar cycloaddition cascade. nih.gov In such a sequence, the initial Diels-Alder reaction could form a product that contains a new reactive site, which then undergoes a subsequent intramolecular cycloaddition.

For example, if the diene used in the initial Diels-Alder reaction contains a masked 1,3-dipole, a subsequent intramolecular [3+2] cycloaddition could lead to the rapid construction of complex polycyclic frameworks. beilstein-journals.org While specific examples involving this compound are not reported, the development of tandem cycloadditions involving α-keto acids and other related compounds suggests that this is a promising area for future investigation. rsc.orgresearchgate.net Tandem sequences often provide an efficient route to complex molecules from simple starting materials. mdpi.com

Hetero-Diels-Alder Dimerization Pathways

Detailed studies on the hetero-Diels-Alder dimerization of this compound are not extensively documented. However, related α,β-unsaturated carbonyl compounds are known to undergo such reactions. dtu.dkacs.org In these reactions, one molecule acts as the heterodiene (containing the C=C-C=O system) and the other as the dienophile. The α,β-unsaturated ketone functionality can act as a heterodiene, reacting with an electron-rich olefin to form dihydropyran derivatives. dtu.dk A related compound, methyl 2-oxobut-3-enoate, has been observed to slowly dimerize at room temperature through an unusual hetero-Diels-Alder reaction. dtu.dk Given its structure, it is plausible that this compound could also participate in self-dimerization or react with other dienophiles in a hetero-Diels-Alder fashion, although specific pathways and conditions have not been reported.

[4+2] Cycloaddition for Functionalized Six-Membered Rings

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful method for forming six-membered rings. wikipedia.orgorganic-chemistry.org In this context, this compound would act as a dienophile due to its electron-deficient C=C double bond, which is activated by the adjacent electron-withdrawing keto and ester groups.

This compound would be expected to react with various conjugated dienes to yield functionalized cyclohexene derivatives. The reaction is typically facilitated by electron-withdrawing groups on the dienophile. organic-chemistry.org While specific examples involving this compound are not readily found, studies on similar α,β-unsaturated ketoesters demonstrate their utility in asymmetric Diels-Alder reactions, often catalyzed by chiral Lewis acids to produce enantiomerically enriched products. nih.gov The high reactivity of related compounds suggests that this compound could be a valuable substrate for creating complex cyclic molecules. dtu.dk

Transformations of the Keto Group

The ketone functionality in this compound is a key site for various chemical transformations, including reductions and oxidations.

Selective Reduction to Hydroxy Esters

The selective reduction of the keto group in α,β-unsaturated systems, while leaving the C=C double bond and ester group intact, can be achieved using specific reagents. For instance, Luche-type reductions, often employing sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, are known for their high chemoselectivity in reducing the carbonyl group of enones to the corresponding allylic alcohols. acs.org The use of magnesium-based catalysts has also been developed for this purpose, offering excellent yields and chemoselectivity under mild conditions. acs.org

Enzymatic reductions using ketoreductases represent another powerful method for the selective and stereoselective synthesis of hydroxy esters from ketoesters. chemrxiv.org These biocatalytic approaches can provide access to specific stereoisomers of the resulting hydroxy ester, which are valuable chiral building blocks in organic synthesis.

Table 1: Potential Reagents for Selective Keto Group Reduction

| Reagent/System | Expected Product | Selectivity |

| Sodium Borohydride / CeCl₃ (Luche Reduction) | Methyl 3-hydroxy-3-methylbut-1-en-2-carboxylate | High for C=O reduction |

| MgBu₂ / HBpin | Methyl 3-hydroxy-3-methylbut-1-en-2-carboxylate | High for C=O reduction |

| Ketoreductases / NADPH | (R)- or (S)-Methyl 3-hydroxy-3-methylbut-1-en-2-carboxylate | High chemo- and enantioselectivity |

This table is based on the expected reactivity of α,β-unsaturated ketones and has not been experimentally verified for this compound specifically.

Oxidative Transformations to Carboxylic Acids

The oxidative cleavage of the C=C bond in α,β-unsaturated ketones can lead to the formation of carboxylic acids. Strong oxidizing agents like ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄) under vigorous conditions, can cleave the double bond to yield a carboxylic acid and a ketone or another carboxylic acid.

Alternatively, the α,β-unsaturated ketone can first be converted to its corresponding epoxide. Subsequent treatment of the α,β-epoxy ketone can lead to oxidative cleavage of the C-C bond of the epoxide ring. acs.orgacs.org For example, treatment with tert-butyl hydroperoxide (TBHP) can result in the formation of an aromatic acid and an aromatic aldehyde from an aromatic α,β-epoxy ketone. acs.org The oxidation of the aldehyde moiety would then yield a second carboxylic acid. While these are general methods, their specific application to this compound has not been reported.

Ester Group Modifications

The methyl ester group of the title compound can be modified through various reactions, most notably nucleophilic acyl substitution.

Nucleophilic Substitution of the Methoxy (B1213986) Moiety

The methoxy group (-OCH₃) of the ester can be displaced by a variety of nucleophiles in a reaction known as nucleophilic acyl substitution. masterorganicchemistry.com This process allows for the conversion of the methyl ester into other esters (transesterification), amides, or thioesters.

The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com The subsequent expulsion of the methoxide (B1231860) leaving group regenerates the carbonyl and yields the substituted product. These reactions can be catalyzed by acids or bases, or mediated by organometallic catalysts to proceed under mild conditions. acs.orgnih.gov For example, oxotitanium and vanadyl species have been shown to be efficient catalysts for the transesterification of methyl esters with various alcohols. acs.orgnih.gov

Table 2: Potential Nucleophilic Substitution Reactions of the Ester Group

| Nucleophile | Catalyst/Conditions | Product Type |

| R'OH (Alcohol) | Acid or Base, or TiO(acac)₂ | Transesterification (New Ester) |

| R'NH₂ (Amine) | Heat or Catalyst | Amide |

| R'SH (Thiol) | Catalyst | Thioester |

This table illustrates general transformations of methyl esters and has not been specifically documented for this compound.

Transesterification Reactions

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction in organic synthesis. For α-ketoesters like this compound, this reaction can be challenging due to the molecule's inherent reactivity. google.com The presence of the α-keto group can lead to side reactions such as condensation or ketal formation under basic or acidic conditions, respectively. google.com

However, selective transesterification of β-keto esters can be achieved over other ester types, including α-keto esters. nih.gov This selectivity often arises from the formation of a six-membered chelated intermediate with a catalyst. nih.gov For the transesterification of α-ketocarboxylic acid esters, catalysts based on tin, titanium, zirconium, or lithium have been employed, particularly in an anhydrous alcohol medium to prevent hydrolysis. google.com

The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing byproducts. For instance, the transesterification of methyl pyruvate (B1213749) to ethyl pyruvate has been successfully carried out in anhydrous ethanol (B145695) using specific catalysts. google.com This highlights the importance of a water-free environment to suppress the undesired hydrolysis of the ester. google.com

Table 1: Catalyst Systems for Transesterification of α-Ketocarboxylic Acid Esters

| Catalyst Type | Reaction Medium | Key Considerations |

| Tin, Titanium, Zirconium, or Lithium catalysts | Anhydrous Alcohol | Prevents hydrolysis of the ester. google.com |

| Acetylacetonates | Anhydrous Alcohol | Effective for α-ketoester transesterification. google.com |

| Boron-based catalysts | Not specified | Can selectively transesterify β-keto esters over α-keto esters, likely through a chelated intermediate. nih.gov |

Rearrangement and Cascade Processes

The structural framework of this compound and related compounds allows for a variety of rearrangement and cascade reactions, leading to the formation of complex molecular architectures.

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. The unl.eduunl.edu-sigmatropic rearrangement, such as the Claisen rearrangement, is a well-established method for carbon-carbon bond formation. nih.gov In systems structurally related to this compound, such as 2-allyloxyenones, a Claisen rearrangement can be triggered by the addition of an organomagnesium reagent. This reaction proceeds through a unl.eduunl.edu sigmatropic shift to produce α-allyl ketones with a high degree of diastereoselectivity, which is influenced by the formation of a chelated magnesium alkoxide intermediate. nih.gov

The Ireland-Claisen rearrangement, a variant of the Claisen rearrangement, has been utilized to transform polyesters into vinyl polymers, demonstrating a significant change in polymer backbone structure. unc.edu This process involves the unl.eduunl.edu-sigmatropic rearrangement of silyl (B83357) ketene (B1206846) acetals derived from allylic esters.

Palladium-catalyzed reactions are powerful tools in modern organic synthesis. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, involves the reaction of an allylic substrate with a nucleophile. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the formation of a π-allylpalladium complex after oxidative addition of a Pd(0) catalyst to the allylic system. wikipedia.orgorganic-chemistry.org

In a process analogous to the rearrangement of allylic imidates, palladium(II) can catalyze the allylic transposition of (allyloxy)iminodiazaphospholidines. This reaction is considered a formal aza-phospha-oxa-Cope unl.eduunl.edu-sigmatropic rearrangement and serves as a method for the stereoselective synthesis of allylic amines. nih.gov The driving force for this rearrangement is the conversion of a P=N bond to a more stable P=O bond. nih.gov

The reactivity of β,γ-unsaturated α-ketoesters, a class of compounds to which this compound belongs, can be harnessed in tandem reactions to construct heterocyclic and carbocyclic frameworks. The reaction of β,γ-unsaturated α-ketoesters with α-phenacyl bromide can be selectively controlled to yield either 2,3-dihydrofuran (B140613) or cyclopropane (B1198618) derivatives depending on the reaction conditions. researchgate.net

The synthesis of dihydrofurans can also be achieved through the reaction of enones with pyridinium (B92312) salts, which can be generated in situ from the corresponding halides. researchgate.net For cyclopropane synthesis, the Michael addition of carbanions bearing a leaving group in the α-position to an enone is a common strategy. marquette.edu Additionally, the diastereoselective addition of sulfoxonium or sulfonium (B1226848) ylides to acyclic enoates has been shown to produce cyclopropanes. marquette.edu

Table 2: Selective Synthesis from β,γ-Unsaturated α-Ketoesters

| Reactant | Product | Key Features |

| β,γ-Unsaturated α-ketoester and α-phenacyl bromide | 2,3-Dihydrofuran or Cyclopropane | Selectivity is dependent on reaction conditions. researchgate.net |

| Enones and Pyridinium Salts | 2,3-Dihydrofurans | Can be a one-pot process with in situ generation of the pyridinium salt. researchgate.net |

| Acyclic enoates and Sulfoxonium/Sulfonium ylides | Cyclopropanes | Diastereoselective addition. marquette.edu |

Synthesis and Reactivity of Derivatives and Structural Analogues

Design and Synthesis of Substituted α,β-Unsaturated Keto Esters

The preparation of substituted α,β-unsaturated keto esters can be achieved through several synthetic strategies. One common approach involves the condensation of ketones or aldehydes with pyruvates. researchgate.net For instance, various aromatic aldehydes can react with pyruvates in the presence of a Lewis acid like BF3•Et2O and acetic anhydride, or with Ti(OEt)4, to yield β,γ-unsaturated α-keto esters. researchgate.net This method is effective for a range of aromatic aldehydes and can also be applied to aliphatic aldehydes and isatin (B1672199) to produce γ-alkyl substituted products. researchgate.net

Another versatile method is the stereocomplementary synthesis of α,β-disubstituted α,β-unsaturated esters, which involves a three-step sequence: Ti-Claisen condensation (formylation) of esters, stereocomplementary enol tosylation, and a stereoretentive Suzuki-Miyaura cross-coupling. organic-chemistry.org Additionally, methods like the Horner-Emmons reaction, photochemical isomerization, and 1,2-carbonyl transpositions of α,β-unsaturated ketones are also employed for synthesizing these compounds. researchgate.net The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

The table below summarizes a selection of synthetic methods for preparing substituted α,β-unsaturated keto esters.

| Method | Reactants | Reagents/Catalysts | Product Type |

| Aldol-type Condensation | Aldehydes, Pyruvates | BF3•Et2O, Ac2O or Ti(OEt)4 | β,γ-Unsaturated α-keto esters |

| Ti-Claisen Condensation | Esters | TiCl4, N-methylimidazole, Et3N | α-Formyl esters |

| Enol Tosylation | α-Formyl esters | TsCl, N-methylimidazole, Et3N or LiOH | (E) or (Z)-Enol tosylates |

| Suzuki-Miyaura Coupling | Enol tosylates, Boronic acids | Palladium catalyst | α,β-Disubstituted α,β-unsaturated esters |

| Wittig Reaction | Aldehydes, Stabilized ylides | Water or SDS-water | α,β-Unsaturated esters |

| Cross-Metathesis | Acryloyl chloride, Terminal olefins | Ruthenium catalyst | Functionalized α,β-unsaturated carbonyls |

Impact of Electronic and Steric Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of α,β-unsaturated keto esters in chemical reactions are significantly influenced by the electronic and steric properties of their substituents. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in Ketones have two larger substituents that sterically hinder the approach of a nucleophile to the carbonyl carbon, whereas aldehydes have only one such substituent. ncert.nic.in Electronically, the two alkyl groups in ketones reduce the electrophilicity of the carbonyl carbon more effectively than the single alkyl group in aldehydes. ncert.nic.in

In the context of Diels-Alder reactions, electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction rate. masterorganicchemistry.com For example, adding a methyl group to butadiene can increase the reaction rate significantly. masterorganicchemistry.com Conversely, the presence of bulky substituents can hinder the reaction. For instance, in the asymmetric fluorination of β-keto esters, less hindered esters tend to give lower enantiomeric excess. mdpi.com The position of substituents also plays a crucial role; for example, moving a methoxy (B1213986) group from the para to the ortho position on a phenyl ring can disrupt a reaction. acs.org

The following table details how different substituents can affect the reactivity and selectivity of α,β-unsaturated keto esters.

| Substituent Effect | Influence on Reactivity | Influence on Selectivity | Example |

| Electronic | Electron-withdrawing groups increase electrophilicity of the carbonyl carbon and C=C bond, enhancing reactivity towards nucleophiles and in Diels-Alder reactions. | Can direct the regioselectivity of addition reactions. For instance, in Diels-Alder reactions, the ortho-para rule often predicts the major regioisomer. researchgate.net | A trifluoromethyl group significantly activates the double bond for nucleophilic attack. mdpi.com |

| Steric | Bulky substituents can hinder the approach of reagents, decreasing reaction rates. | Can control stereoselectivity by favoring the formation of the sterically less hindered product. | The bulkiness of an ester group can influence the enantioselectivity of fluorination reactions. mdpi.com |

| Positional | The position of a substituent on an aromatic ring can dramatically alter reactivity. | Can determine the outcome of a reaction, with certain positional isomers being unreactive. | An ortho-methoxy group can inhibit a reaction that proceeds with a para- or meta-methoxy group. acs.org |

Preparation of Functionalized Cyclohexene (B86901) Adducts from Diels-Alder Reactions

Methyl 2-oxobut-3-enoate, a derivative of Methyl 3-methyl-2-oxobut-3-enoate, is a highly reactive dienophile in Diels-Alder reactions. dtu.dk Due to its instability at room temperature, where it slowly dimerizes via a hetero-Diels-Alder reaction, a one-pot procedure has been developed for its use in [4+2] cycloadditions. researchgate.netdtu.dk This procedure involves the initial oxidation of its precursor, methyl vinyl glycolate (B3277807) (MVG), with Dess-Martin periodinane, followed by the in-situ addition of a 1,3-diene. researchgate.netdtu.dk

This method allows for the participation of various 1,3-dienes, leading to the formation of functionalized cyclohexene products in moderate to good yields. researchgate.netdtu.dk The resulting α-ketoesters are valuable intermediates for further synthetic transformations, including asymmetric addition reactions and the synthesis of heterocyclic compounds. dtu.dk The regioselectivity of these Diels-Alder reactions is generally predictable by the "ortho-para rule," which can be rationalized using frontier molecular orbital (FMO) theory. researchgate.net

The table below presents examples of Diels-Alder reactions with in-situ generated methyl 2-oxobut-3-enoate.

| Diene | Product (Functionalized Cyclohexene Adduct) | Yield | Reference |

| Isoprene | Methyl 1-methyl-4-acetylcyclohex-3-enecarboxylate | 65% | researchgate.net |

| 2,3-Dimethyl-1,3-butadiene | Methyl 1,2-dimethyl-4-acetylcyclohex-3-enecarboxylate | 72% | researchgate.net |

| Cyclopentadiene | Methyl 3-acetylbicyclo[2.2.1]hept-5-ene-2-carboxylate | 58% | researchgate.net |

| 1-Methoxy-1,3-cyclohexadiene | Methyl 5-methoxy-2-acetylbicyclo[2.2.2]oct-5-ene-2-carboxylate | 45% | researchgate.net |

Generation of Pyrrole (B145914) and Pyrrolizine Systems from Related Precursors

Derivatives of "this compound" serve as versatile precursors for the synthesis of nitrogen-containing heterocycles like pyrroles and pyrrolizines. The reactivity of the α,β-unsaturated keto ester moiety allows for various cyclization strategies.

One common method for pyrrole synthesis involves the reaction of α,β-unsaturated carbonyl compounds with N-p-toluenesulfonylglycine esters in the presence of a non-nucleophilic base like DBU. capes.gov.br This reaction proceeds through the formation of hydroxypyrrolidines, which upon dehydration and elimination, yield pyrrole-2-carboxylates. capes.gov.br Another approach involves the enantioselective addition of pyrroles to α,β-unsaturated 2-acyl imidazoles, catalyzed by a scandium(III) triflate complex. nih.gov This methodology has been successfully applied to the synthesis of the alkaloid (+)-heliotridane. nih.gov

Furthermore, indium-catalyzed cycloisomerization of α-propargyl-β-keto ester imine analogues provides a direct route to trisubstituted pyrroles. thieme-connect.de Lewis acid-promoted cyclization of N-sulfonyl vinylogous carbamates and amides also yields 2,3-disubstituted pyrroles. nih.gov These methods offer a modular approach to constructing variously substituted pyrrole rings. nih.gov

The following table summarizes different approaches to pyrrole synthesis from precursors related to α,β-unsaturated keto esters.

| Precursor Type | Reagents/Conditions | Pyrrole/Pyrrolizine System Formed | Key Features |

| α,β-Unsaturated carbonyl compounds | N-p-Toluenesulfonylglycine esters, DBU, POCl3-pyridine | Pyrrole-2-carboxylates | Two-step process involving condensation and subsequent dehydration/elimination. capes.gov.br |

| α,β-Unsaturated 2-acyl imidazoles | Pyrroles, Bis(oxazolinyl)pyridine-scandium(III) triflate complex | 2-Substituted pyrroles | Catalytic, enantioselective alkylation. nih.gov |

| α-Propargyl-β-keto ester imine analogues | In(OTf)3 or In(NTf2)3 | Trisubstituted pyrroles | Catalytic cycloisomerization. thieme-connect.de |

| N-Sulfonyl vinylogous carbamates/amides | BF3•OEt2 | 2,3-Disubstituted pyrroles | Lewis acid-promoted 5-exo-trig cyclization. nih.gov |

| Electron-deficient alkenes | Tosylmethyl isocyanides (TosMIC), base | 3,4-Disubstituted pyrroles | [3+2] Cycloaddition. mdpi.com |

Derivatization to Dihydrofuran and Cyclopropane (B1198618) Derivatives

The α,β-unsaturated keto ester framework is a versatile platform for the synthesis of various heterocyclic and carbocyclic systems, including dihydrofurans and cyclopropanes.

Dihydrofuran Synthesis: Dihydrofuran derivatives can be obtained through several routes. One method involves the reaction of β,γ-alkynyl ketoesters with 1,3-diketones catalyzed by a chiral phosphine-silver(I) complex, which proceeds via a tandem 1,2-addition and 5-exo-dig cyclization. nih.gov Another approach is the photoredox-catalyzed reaction between α-halo ketones and olefins, which can be tuned to selectively produce 2,3-dihydrofurans. unibo.it Furthermore, the cyclofunctionalization of alkenyl-substituted β-keto esters using reagents like aryltellurium trichloride (B1173362) or iodine can also yield dihydrofuran rings. researchgate.net

Cyclopropane Synthesis: Cyclopropanation of the double bond in α,β-unsaturated esters can be achieved using various methods. The Simmons-Smith reaction, employing diethyl zinc and diiodomethane, is a classic method for cyclopropanation of allylic alcohols derived from the reduction of α,β-unsaturated esters. mdpi.com The reactivity of the double bonds in a dienoate system towards cyclopropanation can be selective. For instance, reaction with dichlorocarbene (B158193) may occur at an endocyclic double bond, while reaction with diazomethane (B1218177) in the presence of a palladium catalyst can favor an exocyclic double bond conjugated with the ester group. researchgate.net

The table below provides an overview of the synthesis of dihydrofuran and cyclopropane derivatives.

| Target Derivative | Precursor | Reagents/Conditions | Key Features |

| Dihydrofuran | β,γ-Alkynyl ketoesters and 1,3-diketones | Chiral phosphine-silver(I) complex | Asymmetric tandem 1,2-addition/5-exo-dig cyclization. nih.gov |

| Dihydrofuran | α-Halo ketones and olefins | Ru(bpy)3Cl2 (photocatalyst), base | Photoredox-catalyzed [3+2] cycloaddition. unibo.it |

| Dihydrofuran | Alkenyl-β-keto esters | Aryltellurium trichloride or Iodine | Electrophile-promoted cyclofunctionalization. researchgate.net |

| Cyclopropane | α,β-Unsaturated esters (after reduction to allylic alcohol) | Diethyl zinc, Diiodomethane (Simmons-Smith) | Stereospecific cyclopropanation of the derived allylic alcohol. mdpi.com |

| Cyclopropane | Dienoates | Dichlorocarbene or Diazomethane/Pd(acac)2 | Selective cyclopropanation of different double bonds. researchgate.net |

Vinyl Glycolate Derivatives as Platform Molecules

Methyl vinyl glycolate (MVG), the precursor to "this compound," is a promising bio-based platform molecule. rsc.orgrsc.org It can be derived from the zeolite-catalyzed degradation of sugars and serves as a starting material for a variety of valuable chemical transformations. dntb.gov.uaresearchgate.net

The versatility of MVG stems from its two reactive functional groups: a hydroxyl group and a vinyl group. These allow for a range of reactions, including:

Metathesis Reactions: Catalytic homo-metathesis of MVG using Grubbs-type catalysts yields dimethyl (E)-2,5-dihydroxyhex-3-enedioate. rsc.orgresearchgate.net Cross-metathesis with long-chain terminal olefins produces unsaturated α-hydroxy fatty acid methyl esters. rsc.orgrsc.org

nih.govnih.gov-Sigmatropic Rearrangements: These rearrangements of MVG can lead to the formation of unsaturated adipic acid derivatives. rsc.orgrsc.org

Allylic Rearrangements: The palladium-catalyzed transposition of the acetate (B1210297) derivative of MVG yields methyl 4-acetoxycrotonate, a precursor to industrially relevant chemicals. rsc.org

These transformations highlight the potential of MVG to be a central intermediate in the production of a wide array of chemical products, positioning it as a key player in the development of a sustainable chemical industry.

The following table summarizes the key transformations of Methyl Vinyl Glycolate (MVG) as a platform molecule.

| Reaction Type | Reagents/Catalyst | Product(s) | Potential Applications |

| Homo-metathesis | Grubbs-type catalyst | Dimethyl (E)-2,5-dihydroxyhex-3-enedioate | Bio-based monomer for polymers. researchgate.net |

| Cross-metathesis | Grubbs-type catalyst, long-chain terminal olefins | Unsaturated α-hydroxy fatty acid methyl esters | Intermediates for surfactants and polymers. rsc.org |

| nih.govnih.gov-Sigmatropic Rearrangement | Heat or catalyst | Unsaturated adipic acid derivatives | Monomers for nylon and other polymers. rsc.orgrsc.org |

| Allylic Acetate Rearrangement | Palladium catalyst | Methyl 4-acetoxycrotonate | Precursor to 1,4-butanediol (B3395766) (BDO) and γ-butyrolactone (GBL). rsc.org |

| Hydroformylation/Methoxycarbonylation | CO, H2, or CO, MeOH with appropriate catalysts | Bifunctional monomers | Building blocks for novel renewable polyesters. dntb.gov.ua |

Catalytic Strategies in Methyl 3 Methyl 2 Oxobut 3 Enoate Chemistry

Acid Catalysis

Acid catalysts, both Brønsted and Lewis types, play a crucial role in activating methyl 3-methyl-2-oxobut-3-enoate and related compounds towards nucleophilic attack and cycloaddition reactions.

Brønsted Acid Catalysis

Brønsted acids, such as sulfuric acid and p-toluenesulfonic acid, are effective catalysts for various organic transformations. In the context of α,β-unsaturated carbonyl compounds, they can activate the substrate by protonating the carbonyl oxygen. This protonation increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. For instance, Brønsted acids can catalyze photosensitized [2+2] cycloadditions of related α,β-unsaturated systems by accelerating triplet energy transfer. rsc.org

Detailed research findings on the direct Brønsted acid-catalyzed reactions of this compound are not extensively documented in the provided search results. However, the general principles of Brønsted acid catalysis on α,β-unsaturated systems suggest their utility in promoting reactions like Michael additions and condensations.

Lewis Acid Catalysis

Lewis acids are widely employed to catalyze reactions involving α,β-unsaturated carbonyl compounds. They function by coordinating to the carbonyl oxygen, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating reactions like the Diels-Alder cycloaddition. mdpi.comlibretexts.org This activation also enhances the regioselectivity and stereoselectivity of the reaction. libretexts.org

For Diels-Alder reactions involving analogues like methyl acrylate, a range of Lewis acids including AlCl₃, FeCl₃, and Ca(OTf)₂ have been shown to be effective. ias.ac.innih.gov For example, Ca(OTf)₂ has been identified as an efficient and environmentally benign catalyst for the normal electron-demand Diels-Alder reaction. ias.ac.in The catalytic activity of Lewis acids in these reactions is attributed to a reduction in the Pauli repulsion between the diene and the dienophile. nih.gov While direct studies on this compound are limited, the principles established with similar substrates are highly relevant.

Table 1: Lewis Acids in Diels-Alder Reactions of Dienophile Analogues

| Catalyst | Diene | Dienophile | Observations | Reference |

|---|---|---|---|---|

| AlCl₃ | Isoprene | Acrylonitrile | Rate acceleration of 10⁵ at 20°C, increased regioselectivity. | libretexts.org |

| AlCl₃·Et₂O | Cyclopentadiene | Methyl acrylate | Increased endo:exo ratio from 82:12 to 99:1. | libretexts.org |

| Ca(OTf)₂ | Cyclopentadiene | Naphthoquinone | Excellent yield of the desired cycloadduct. | ias.ac.in |

Transition Metal Catalysis

Transition metals offer a diverse and powerful toolkit for catalyzing a wide array of transformations involving this compound and its precursors.

Palladium-Catalyzed Reactions

Palladium catalysts are particularly well-known for their ability to catalyze allylic substitution reactions. nih.govnih.gov In a process known as the Tsuji-Trost reaction, a palladium catalyst facilitates the reaction of an allylic electrophile with a nucleophile. While direct examples with this compound are not specified, palladium-catalyzed allylic transpositions of similar structures are a known class of reactions. These reactions can involve the migration of a double bond within an allylic system. Furthermore, palladium hydride catalysis can be merged with η³-allylation for the stereoselective activation of inert allylic C(sp³)–H bonds in acyclic nonconjugated dienes. nih.gov

Metal Triflate Catalysis in Michael Addition Reactions

Metal triflates (M(OTf)n) are effective Lewis acid catalysts for various organic reactions, including the Michael addition. eurekaselect.comlu.se Bismuth(III) triflate, for instance, has been shown to catalyze the aza-Michael addition of amines to α,β-unsaturated esters. eurekaselect.com This reaction is enhanced under solvent-free conditions with microwave irradiation. eurekaselect.com Similarly, ytterbium triflate (Yb(OTf)₃) has been used to catalyze Michael additions of 1,3-dicarbonyl compounds to α,β-unsaturated carbonyl compounds. lu.se The proposed mechanism involves the activation of the α,β-unsaturated system by the metal triflate, facilitating the nucleophilic attack of the Michael donor. lu.se

Table 2: Metal Triflate Catalyzed Michael Additions

| Catalyst | Michael Acceptor Type | Michael Donor Type | Key Findings | Reference |

|---|---|---|---|---|

| Bismuth(III) triflate | α,β-Unsaturated esters | Amines | Catalytic amounts are effective; enhanced by microwave irradiation. | eurekaselect.com |

| Ytterbium(III) triflate | α,β-Unsaturated carbonyls | 1,3-Dicarbonyl compounds | Effective catalyst for the conjugate addition. | lu.se |

Ruthenium-Based Catalysts

Ruthenium-based catalysts, particularly Grubbs-type catalysts, are renowned for their role in olefin metathesis reactions. sigmaaldrich.cnnih.govrsc.org These catalysts are highly functional group tolerant and can be used in various metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). sigmaaldrich.cnnih.gov The synthesis of precursors to this compound can be envisioned through cross-metathesis reactions. For example, the cross-metathesis of methyl oleate (B1233923) with another olefin is a known transformation. beilstein-journals.org The general mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate. nih.gov Additionally, Grubbs' second-generation catalyst has been utilized in tandem olefin metathesis/oxidation protocols to synthesize cis-diols or α-hydroxy ketones from simple olefinic starting materials. nih.gov

Table 3: Ruthenium-Based Metathesis Catalysts and Applications

| Catalyst Type | Reaction Type | Substrate Example | Significance | Reference |

|---|---|---|---|---|

| Grubbs Catalysts | Olefin Metathesis | General Olefins | High functional group tolerance, broad applicability. | nih.govrsc.org |

| 3-bromopyridine-ligated Ru complex | ROMP | Norbornene derivatives | Controlled living polymerization with narrow polydispersities. | sigmaaldrich.cn |

Organocatalysis and Biocatalysis

Organocatalysis and biocatalysis represent green and sustainable alternatives to traditional metal-based catalysis in the chemistry of α,β-unsaturated carbonyl compounds. These methodologies often provide high selectivity under mild reaction conditions.

Enzyme-Catalyzed Reactions for Mechanistic Insights

While direct enzyme-catalyzed reactions specifically targeting this compound are not extensively documented in the reviewed literature, valuable mechanistic insights can be drawn from studies on structurally related molecules, particularly 3-methyl-2-oxobutanoate (B1236294). Enzymes that act on this related substrate provide a framework for understanding potential biocatalytic transformations.

Two notable enzymes are 3-methyl-2-oxobutanoate hydroxymethyltransferase and 3-methyl-2-oxobutanoate dehydrogenase.

3-methyl-2-oxobutanoate hydroxymethyltransferase (EC 2.1.2.11) catalyzes the transfer of a hydroxymethyl group. wikipedia.org The reaction involves 5,10-methylenetetrahydrofolate and 3-methyl-2-oxobutanoate, producing tetrahydrofolate and 2-dehydropantoate. wikipedia.org This enzyme is part of the transferase family and plays a role in pantothenate and coenzyme A biosynthesis. wikipedia.org Structural studies of this enzyme class have provided insights into its active site and catalytic mechanism. wikipedia.org

3-methyl-2-oxobutanoate dehydrogenase (EC 1.2.4.4) is an oxidoreductase that catalyzes the conversion of 3-methyl-2-oxobutanoate. wikipedia.org This enzyme is involved in the degradation pathways of branched-chain amino acids like valine, leucine, and isoleucine. wikipedia.org It is the E1 subunit of a larger catalytic complex and utilizes thiamin diphosphate (B83284) as a cofactor. wikipedia.org

The study of such enzyme systems, often enhanced by computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, allows for a deep understanding of reaction pathways. nih.govnih.gov These computational approaches can elucidate transition states, reaction energy profiles, and the specific roles of active site residues, which are crucial for designing novel biocatalysts or engineering existing ones for specific substrates like this compound. nih.govnih.govresearchgate.net

Lipase-Mediated Transformations

Lipases (EC 3.1.1.3) are a versatile class of enzymes widely used in organic synthesis for their ability to catalyze the hydrolysis and synthesis of esters with high chemo-, regio-, and enantioselectivity. nih.govmdpi.com While specific transformations involving this compound are not detailed, the extensive research on lipase-catalyzed reactions with other esters demonstrates their potential applicability.

Lipases can catalyze reactions such as:

Hydrolysis: The kinetic resolution of racemic esters can be achieved through enantioselective hydrolysis.

Esterification and Transesterification: In low-water environments, lipases efficiently catalyze the formation of esters from alcohols and acids (esterification) or through the exchange of an alkoxy group (transesterification). nih.govresearchgate.net

For example, lipases from Candida antarctica (CAL-B), Pseudomonas cepacia, and Aspergillus fumigatus have been successfully employed in the synthesis and resolution of various esters, including flavor esters like methyl butyrate (B1204436). researchgate.netnih.govnih.gov In one study, the synthesis of methyl butyrate via transesterification was optimized, achieving a maximum yield of 86% with purified lipase (B570770) from Aspergillus fumigatus. researchgate.netnih.gov Research on the lipase-catalyzed reactions of methyl pipecolinate highlights the selectivity of different lipases; Candida antarctica lipase A (CAL-A) selectively acylated the secondary amine, while lipase B (CAL-B) reacted at the methyl ester function. researchgate.net This substrate- and enzyme-dependent selectivity is a key advantage of biocatalysis.

Given their proven efficacy with a wide range of ester substrates, lipases are strong candidates for mediating transformations of this compound, potentially enabling its enantioselective hydrolysis or its use as a building block in transesterification reactions.

Table 1: Examples of Lipase-Mediated Reactions

| Lipase Source | Substrate(s) | Reaction Type | Key Finding | Reference |

| Aspergillus fumigatus | Vinyl butyrate, Methanol (B129727) | Transesterification | 86% yield of methyl butyrate under optimized conditions. | researchgate.netnih.gov |

| Candida antarctica (Novozym® 435) | trans-3,5,4'-trihydroxystilbene, Vinyl acetate (B1210297) | Acetylation | 95% molar conversion under optimal conditions. | nih.gov |

| Candida antarctica Lipase A (CAL-A) | Methyl pipecolinate, Trifluoroethyl butanoate | N-acylation | Highly (S)-selective acylation at the ring nitrogen. | researchgate.net |

| Candida antarctica Lipase B (CAL-B) | Methyl pipecolinate, 1-Butanol | Transesterification | Reaction at the methyl ester function with low enantioselectivity. | researchgate.net |

Synergistic and Multicomponent Catalysis

Synergistic and multicomponent catalysis strategies offer advanced methods for constructing complex molecules with high efficiency and atom economy. nih.gov These approaches combine multiple catalytic processes in a single pot, avoiding the isolation of intermediates and minimizing waste. nih.gov

Synergistic Catalysis involves the simultaneous use of two or more catalysts that work in concert to promote a reaction that is not efficiently catalyzed by either catalyst alone. For instance, the combination of a solid base catalyst with supercritical CO2 has been shown to have a synergistic effect in the Prins reaction between isobutene and formaldehyde. nih.gov The supercritical CO2 acts not only as a solvent but also as an activator for formaldehyde, enhancing the reaction rate and selectivity. nih.gov Such a strategy could be envisioned for reactions involving this compound, where one catalyst could activate the enoate system while another activates a reaction partner.

The application of these advanced catalytic concepts to the chemistry of this compound could unlock new synthetic pathways to valuable and structurally diverse compounds.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement and connectivity within a molecule. For "Methyl 3-methyl-2-oxobut-3-enoate," both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a comprehensive structural assignment.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, particularly the deshielding effects of the carbonyl groups and the carbon-carbon double bond.

Vinylic Protons: The two protons on the terminal double bond (=CH₂) are expected to appear as separate signals in the olefinic region of the spectrum, typically between 5.5 and 6.5 ppm. Their distinct chemical shifts arise from their different spatial relationships to the carbonyl group.

Methyl Protons (on the double bond): The methyl group attached to the double bond (-C(CH₃)=CH₂) will likely produce a singlet or a narrow quartet (due to long-range coupling) in the region of 1.8-2.2 ppm.

Methyl Ester Protons: The protons of the methoxy (B1213986) group (-OCH₃) will give a sharp singlet, typically in the range of 3.7-3.9 ppm.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinylic Ha | 5.5 - 6.0 | Singlet/Doublet |

| Vinylic Hb | 6.0 - 6.5 | Singlet/Doublet |

| C-CH₃ | 1.8 - 2.2 | Singlet/Quartet |

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Carbonyl Carbons: The two carbonyl carbons (the ketone and the ester) are expected to resonate at the downfield end of the spectrum, typically in the range of 160-200 ppm. The ketone carbonyl is generally more deshielded than the ester carbonyl.

Olefinic Carbons: The sp² hybridized carbons of the double bond will appear in the region of 120-145 ppm.

Methyl Carbons: The methyl carbon of the ester group will be found around 50-55 ppm, while the methyl carbon attached to the double bond will be at a higher field, around 15-25 ppm.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | 190 - 200 |

| C=O (Ester) | 160 - 170 |

| C =CH₂ | 135 - 145 |

| C=C H₂ | 125 - 135 |

| O-C H₃ | 50 - 55 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For "this compound," COSY would primarily show correlations between the geminal vinylic protons and potentially long-range couplings between the vinylic protons and the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is invaluable for assigning the signals of protonated carbons by linking the ¹H and ¹³C spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For "this compound," with the molecular formula C₆H₈O₃, the expected monoisotopic mass is approximately 128.04734 u.

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry also provides information about the molecule's structure through its fragmentation pattern. Common fragmentation pathways for α,β-unsaturated ketones and esters include: researchgate.netnih.gov

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pattern for ketones and aldehydes. youtube.comyoutube.com

McLafferty Rearrangement: If a gamma-hydrogen is available, a characteristic rearrangement can occur, leading to the loss of a neutral molecule. youtube.com

Loss of small molecules: Fragments corresponding to the loss of CO, OCH₃, or other small, stable neutral molecules can be observed.

Key Fragmentation Data

| Process | Lost Fragment | Resulting m/z |

|---|---|---|

| Molecular Ion | - | ~128 |

| Loss of methoxy radical | •OCH₃ | ~97 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds.

C=O Stretching: The presence of two carbonyl groups, a ketone and an ester, will result in strong absorption bands in the region of 1650-1750 cm⁻¹. Conjugation with the C=C double bond lowers the stretching frequency of the ketone carbonyl to around 1685-1666 cm⁻¹. orgchemboulder.comlibretexts.org The ester carbonyl stretch is typically observed at a higher wavenumber, around 1720-1740 cm⁻¹. spectroscopyonline.com

C=C Stretching: The carbon-carbon double bond stretch in a conjugated system appears in the region of 1600-1650 cm⁻¹.

C-O Stretching: The C-O stretches of the ester group will show strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.info

Diagnostic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Conjugated Ketone) | 1685 - 1666 | Strong |

| C=O (Ester) | 1720 - 1740 | Strong |

| C=C (Conjugated Alkene) | 1600 - 1650 | Medium to Strong |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a suitable single crystal of "this compound" would need to be grown. The resulting crystal structure would provide an unambiguous three-dimensional model of the molecule, confirming the planar arrangement of the conjugated system and the relative orientation of the substituents. While no public crystal structure data for this specific compound is currently available, this technique remains the gold standard for absolute structure determination.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC-MS, TLC)

Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of reactions in which it is a product or reactant.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, "this compound" is well-suited for analysis by GC-MS. oshadhi.co.uknih.govnih.gov In this technique, the components of a mixture are separated in the gas chromatograph based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification. GC-MS is a powerful tool for both qualitative and quantitative analysis, allowing for the determination of purity and the identification of any impurities. acs.orgmdpi.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor reaction progress and to get a preliminary assessment of purity. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase). The "this compound" will travel up the plate at a characteristic rate (defined by its retention factor, or Rf value), allowing it to be separated from other components in the reaction mixture. Visualization can be achieved using UV light, as the conjugated system is UV-active, or by staining with an appropriate reagent. rsc.org

Applications in Advanced Organic Synthesis and Chemical Development

Role as a Key Intermediate in Complex Organic Molecule Synthesis

Methyl 3-methyl-2-oxobut-3-enoate serves as a crucial intermediate in the synthesis of intricate organic molecules. Its utility stems from the presence of both an α,β-unsaturated ketone and an ester functional group, which allow for a variety of chemical transformations. These reactive sites can participate in numerous reactions, such as Michael additions, aldol (B89426) condensations, and Diels-Alder reactions, providing chemists with a powerful tool to build molecular complexity. The strategic incorporation of this compound into a synthetic route enables the efficient assembly of elaborate carbon skeletons, which are often the core of larger, more complex target molecules.

Building Block for Natural Product Total Synthesis

The intricate and diverse structures of natural products present a significant challenge for synthetic chemists. This compound has proven to be an invaluable starting material or key intermediate in the total synthesis of several complex natural products.

Construction of Macrolactones (e.g., Formal Total Synthesis of Amphidinolide Q)

A notable application of a related compound, methyl (E)-3-methyl-4-oxobut-2-enoate, is demonstrated in the formal total synthesis of Amphidinolide Q, a complex macrolide with significant biological activity. nih.govfigshare.com In this synthesis, an aldol reaction between a complex methyl ketone and methyl (E)-3-methyl-4-oxobut-2-enoate was a key step in assembling the carbon backbone of the target molecule. nih.govfigshare.com This reaction highlights the ability of this type of building block to participate in crucial carbon-carbon bond-forming reactions, leading to the construction of the large ring characteristic of macrolactones. The synthesis of other complex macrolides, such as Amphidinolide B, has also involved intricate multi-step processes where related α,β-unsaturated carbonyl compounds are key components. nih.gov

Pathways to Alkaloid Scaffolds

While direct examples involving this compound are not prevalent in the provided search results, the synthesis of diverse alkaloid-like molecules often relies on the use of unsaturated building blocks in metathesis cascade reactions. nih.gov These reactions "reprogram" molecular scaffolds assembled from iterative additions of simple unsaturated units. nih.gov The reactivity of the α,β-unsaturated system in this compound makes it a potential candidate for inclusion in such synthetic strategies, allowing for the generation of a wide array of molecular scaffolds that form the basis of various alkaloids. nih.gov

Precursor for Pharmaceutical Intermediates

The development of new pharmaceuticals often requires the synthesis of novel and complex molecular structures. This compound and its derivatives serve as important precursors for the synthesis of various pharmaceutical intermediates.

Synthesis of Histone Deacetylase Inhibitors (HDAC)

Histone deacetylase (HDAC) inhibitors are a class of compounds that are being actively investigated for their potential in cancer therapy. nih.govnih.gov The synthesis of potent and selective HDAC inhibitors often involves the use of various chemical building blocks. While a direct synthesis using this compound is not explicitly detailed, related α,β-unsaturated ketoesters are utilized in the synthesis of compounds that can be further elaborated into HDAC inhibitors. nih.gov The reactivity of these precursors allows for the introduction of different functional groups and structural motifs necessary for potent and selective inhibition of specific HDAC isoforms. nih.gov

Development of Splicing Modulators

Pre-mRNA splicing is a critical cellular process, and its dysregulation is implicated in various diseases, including cancer. Small molecules that can modulate splicing are therefore of significant interest as potential therapeutic agents. nih.gov The development of these splicing modulators often involves the synthesis of complex heterocyclic and carbocyclic frameworks. nih.govnih.gov While a direct link to this compound is not explicitly mentioned, the functional groups present in this compound make it a plausible precursor for the synthesis of scaffolds that could be further developed into splicing modulators. The ability to undergo cycloaddition reactions, for instance, could be exploited to create core structures that are later functionalized to interact with the splicing machinery. dtu.dkdtu.dk

Contribution to Agrochemical Development

The development of novel and effective crop protection products is a continuous effort in the agrochemical industry to address food security and combat the evolution of resistant pests and pathogens. This compound serves as a valuable intermediate in the synthesis of heterocyclic compounds with potential biological activity.

This compound is a key reactant in the synthesis of dihydrothiazines, a class of sulfur and nitrogen-containing heterocyclic compounds. The reaction involves the condensation of this compound with thioamides, such as methoxycarbonylthioacetamide, in the presence of an acid catalyst to yield a dihydrothiazine ring system. mdpi.com

Thiazine (B8601807) derivatives are recognized for their broad spectrum of biological activities, which are relevant to crop protection. acs.orgresearchgate.net These activities include fungicidal, herbicidal, and insecticidal properties. The specific substitution pattern on the thiazine ring, which can be readily varied by using different derivatives of this compound and the thioamide reactant, allows for the fine-tuning of the biological efficacy and spectrum of activity. The development of new thiazine-based agrochemicals is an active area of research, and the use of versatile building blocks like this compound is crucial for the efficient generation of diverse compound libraries for screening.

The core structure of thiazine and its derivatives has been extensively studied for its antimicrobial properties against a wide range of bacteria and fungi. mdpi.comresearchgate.netorganic-chemistry.org The synthesis of dihydrothiazines from this compound provides a direct route to novel antimicrobial candidates. mdpi.com The resulting dihydrothiazine analogues can be further modified to enhance their potency and spectrum of activity.

Research has shown that the antimicrobial efficacy of thiazine derivatives is often influenced by the nature and position of substituents on the heterocyclic ring. researchgate.net For instance, the presence of electron-withdrawing or lipophilic groups can significantly impact the compound's ability to penetrate microbial cell membranes and interact with its target. The versatility of this compound as a synthon allows for the systematic introduction of various functional groups to explore these structure-activity relationships. The table below summarizes the antimicrobial activity of some thiazine derivatives, highlighting the potential of this class of compounds in developing new antimicrobial agents.

| Thiazine Derivative Type | Target Microorganisms | Observed Activity |

| Substituted Benzothiazines | S. typhi, E. coli, B. subtilis, S. aureus | Antimicrobial activity exhibited |

| Substituted 1,4-Thiazine-1,1-dioxides | Gram-positive and Gram-negative bacteria | Strong antimicrobial activities |

| Benzimidazole Thiazine | Bacteria | Potent antibacterial activity |

This table provides a general overview of the antimicrobial potential of the thiazine class of compounds, to which derivatives of this compound belong.

Industrial Applications in Polymer and Resin Production